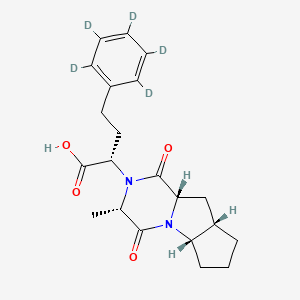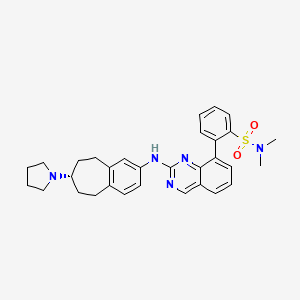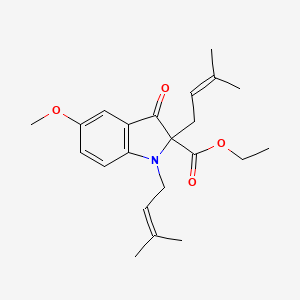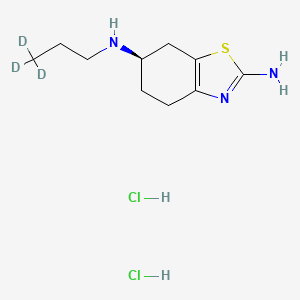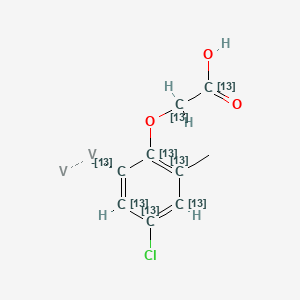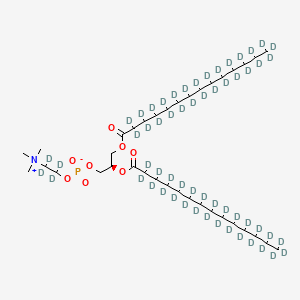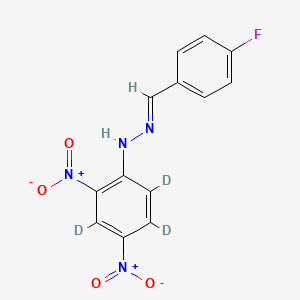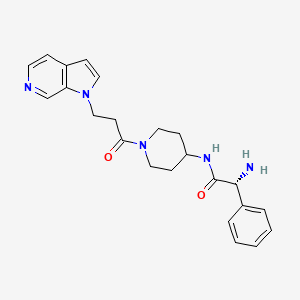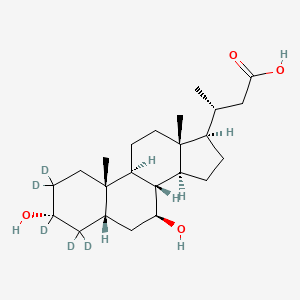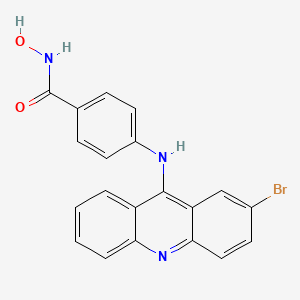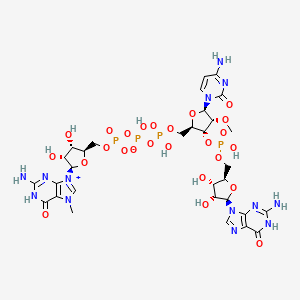
m7GpppCmpG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an oligonucleotide used as a chemical tool for the synthesis of RNA featuring either cap 0 or cap 1 structures . This compound plays a crucial role in the study of RNA biology and the development of RNA-based therapeutics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppCmpG involves the chemical coupling of nucleoside phosphoramidites. The process typically includes the following steps:
Preparation of 7-methylguanosine: This involves the methylation of guanosine.
Phosphorylation: The 7-methylguanosine is phosphorylated to form 7-methylguanosine 5′-triphosphate.
Coupling with 2′-O-methylcytidine: The 7-methylguanosine 5′-triphosphate is then coupled with 2′-O-methylcytidine monophosphate to form the desired trinucleotide cap analogue.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
m7GpppCmpG primarily undergoes:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds.
Methylation: The methylation status of the compound can be modified, affecting its interaction with RNA and proteins.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Methylation: Methylating agents such as dimethyl sulfate or methyl iodide are used.
Major Products Formed
Hydrolysis: Results in the formation of individual nucleotides.
Methylation: Leads to the formation of various methylated derivatives of the compound.
科学研究应用
m7GpppCmpG is widely used in scientific research, particularly in the fields of:
Chemistry: As a chemical tool for studying RNA synthesis and modification.
Biology: To investigate the role of RNA caps in gene expression and regulation.
Medicine: In the development of RNA-based therapeutics and vaccines.
Industry: For the production of synthetic RNA for research and therapeutic purposes.
作用机制
m7GpppCmpG functions by mimicking the natural cap structures found at the 5′ end of eukaryotic mRNA. It interacts with cap-binding proteins and enzymes involved in RNA processing and translation. The compound’s methylation status can modulate its binding affinity and specificity, influencing protein expression and RNA stability .
相似化合物的比较
Similar Compounds
m7GpppG: Another trinucleotide cap analogue used for similar purposes.
m7GpppAmpG: A variant with an adenosine residue instead of cytidine.
m7GpppCmpA: A compound with an adenosine residue at the 3′ end.
Uniqueness
m7GpppCmpG is unique due to its specific structure, which includes a 2′-O-methylcytidine residue. This modification enhances its stability and binding properties, making it a valuable tool for studying RNA biology and developing RNA-based therapeutics .
属性
分子式 |
C31H43N13O25P4 |
|---|---|
分子量 |
1121.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H43N13O25P4/c1-41-9-44(23-15(41)25(50)40-30(34)38-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)42-4-3-13(32)36-31(42)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)43-8-35-14-22(43)37-29(33)39-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H11-,32,33,34,36,37,38,39,40,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChI 键 |
GYMXHCGBIYDECO-LFTIVBHHSA-N |
手性 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
规范 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


